

A Comparative Toxicological Profile: 5-Carboxy Imazapyr vs. Imazapyr

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Compound of Interest

Compound Name: 5-Carboxy Imazapyr

Cat. No.: B1155145

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of the herbicide imazapyr and its related compound, **5-Carboxy Imazapyr**. While extensive data is available for imazapyr, a widely used herbicide, information on the toxicity of **5-Carboxy Imazapyr** is limited. This document summarizes the existing quantitative data, outlines relevant experimental methodologies, and employs visualizations to illustrate key concepts.

Executive Summary

Imazapyr is a broad-spectrum herbicide that functions by inhibiting an enzyme essential for plant growth.^[1] Toxicological studies on imazapyr have demonstrated low acute toxicity in mammals and birds.^{[2][3]} Chronic exposure studies have established No-Observed-Adverse-Effect Levels (NOAELs) for various endpoints. In contrast, there is a significant lack of publicly available toxicological data for **5-Carboxy Imazapyr**, which has been identified as an impurity of the related herbicide imazethapyr. Therefore, a direct quantitative comparison of toxicity is not feasible at this time. This guide presents the available data for imazapyr and discusses the potential toxicological profile of **5-Carboxy Imazapyr** based on read-across principles from structurally similar compounds.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for imazapyr. No direct experimental toxicity data (e.g., LD50, NOAEL) was found for **5-Carboxy Imazapyr** in the

reviewed literature.

Table 1: Acute Toxicity of Imazapyr

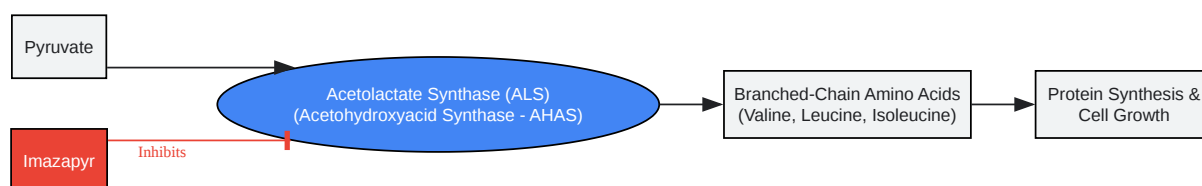
Species	Route of Administration	LD50 / LC50	Toxicity Category	Reference
Rat	Oral	>5,000 mg/kg bw	Practically Non-toxic	[2][3]
Rabbit	Dermal	>2,000 mg/kg bw	Practically Non-toxic	[2]
Rat	Inhalation	>5.1 mg/L (4h)	Low Toxicity	[4]
Bobwhite Quail	Oral	>2,150 mg/kg bw	Practically Non-toxic	[2]
Mallard Duck	Oral	>2,150 mg/kg bw	Practically Non-toxic	[2]
Rainbow Trout	96-hour	>100 mg/L	Practically Non-toxic	[2]
Bluegill Sunfish	96-hour	>100 mg/L	Practically Non-toxic	[2]
Channel Catfish	96-hour	>100 mg/L	Practically Non-toxic	[2]
Daphnia magna	48-hour	>100 mg/L	Practically Non-toxic	[2]

Table 2: Chronic Toxicity of Imazapyr (No-Observed-Adverse-Effect Level - NOAEL)

Species	Study Duration	Endpoint	NOAEL	Reference
Rat	2-Year	Systemic Toxicity	10,000 ppm (approx. 500 mg/kg/day)	[5]
Dog	1-Year	Systemic Toxicity	250 mg/kg/day	[5]
Mouse	18-Month	Systemic Toxicity	>10,000 ppm (approx. 1500 mg/kg/day)	[6]
Rat	2-Generation	Reproductive Toxicity	10,000 ppm (approx. 667 mg/kg/day)	[6]
Rat	Developmental	Developmental Toxicity	375 mg/kg/day	[6]
Rabbit	Developmental	Developmental Toxicity	300 mg/kg/day	[6]

Mechanism of Action

Imazapyr's herbicidal activity stems from its inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][8] Since this pathway is absent in animals, imazapyr exhibits selective toxicity towards plants.[10]



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Mechanism of Imazapyr in Plants.

Toxicological Profile of 5-Carboxy Imazapyr

Direct toxicological data for **5-Carboxy Imazapyr** (CAS RN: 2198584-62-0) is not readily available in the public domain. It is identified as an impurity of imazethapyr, another imidazolinone herbicide.^[11] A safety data sheet for a solution of a related metabolite with the same CAS number indicates potential for acute toxicity and eye irritation, though this is for a solution in acetonitrile and not the pure substance.^[12]

Given the structural similarity to imazapyr and other imidazolinone herbicides, a read-across approach can be cautiously applied. Generally, the metabolites of imidazolinones are considered to be of low toxicity. For instance, the breakdown products from the metabolism of imazapyr are minimal (<3%) and have short half-lives.^[13] The major plant metabolite of imazapyr, 2,3-pyridinedicarboxylic acid, has a low acute oral toxicity (LD50 > 5000 mg/kg bw).^[14] Without direct experimental data, it is hypothesized that **5-Carboxy Imazapyr** would also exhibit a low toxicity profile. However, this assumption requires experimental verification.

Experimental Protocols

The toxicological data for imazapyr have been generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

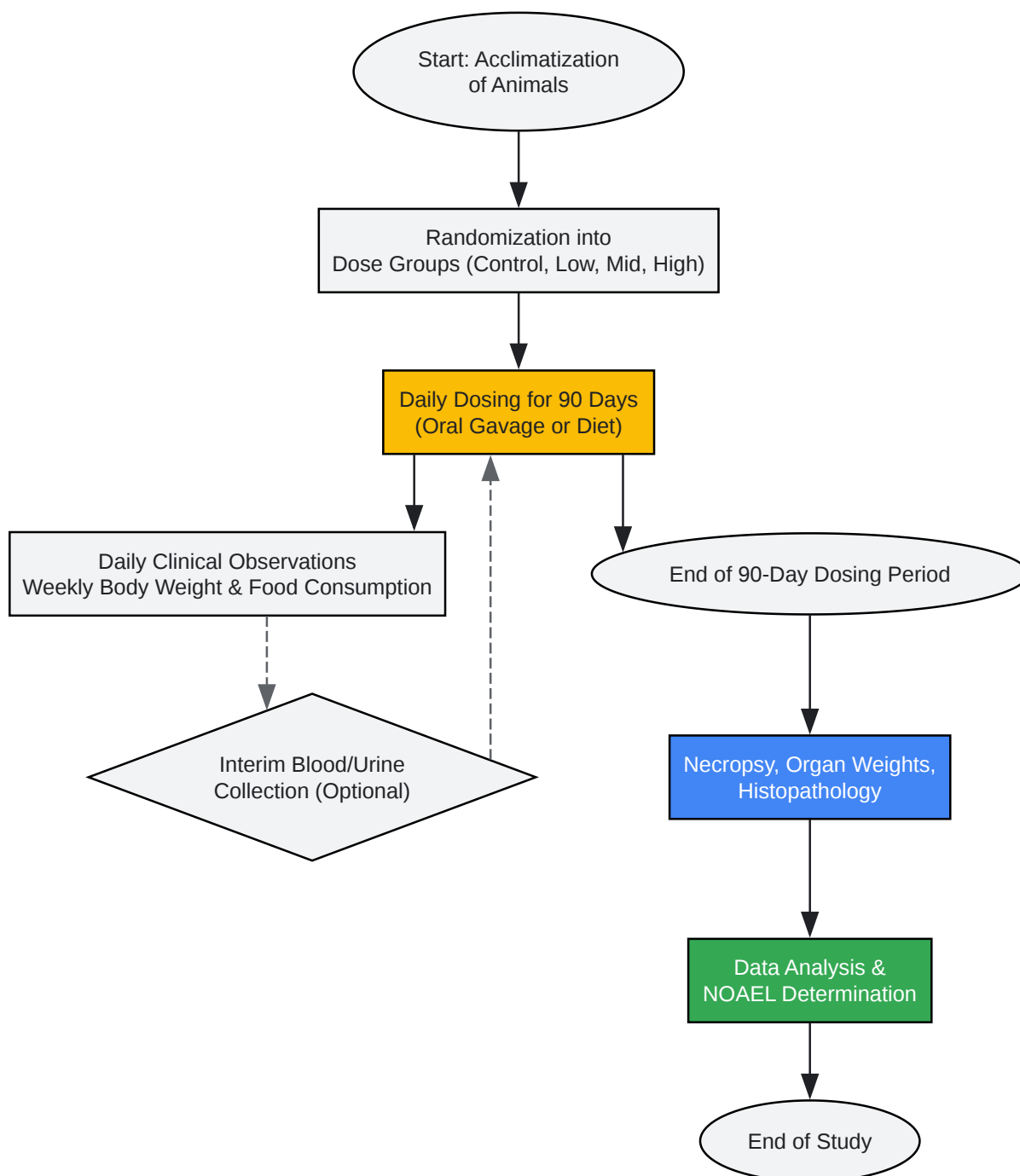
Acute Oral Toxicity (OECD 401/420/423/425)

The acute oral toxicity, typically expressed as the LD50 (the dose lethal to 50% of the test population), is determined by administering a single dose of the test substance to fasted animals (usually rats).^{[2][15][16][17]} The animals are then observed for a period of up to 14 days for signs of toxicity and mortality.^{[16][17]} Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

90-Day Oral Toxicity Study (OECD 408)

This sub-chronic study evaluates the effects of repeated oral exposure to a substance.^{[1][14]} The test substance is administered daily to groups of rodents (typically rats) at three or more dose levels for 90 days.^{[1][14]} A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.^{[1][14]} At the end of the study, blood and urine samples are collected for

hematological and clinical chemistry analyses. A full necropsy is performed, and organs are weighed and examined histopathologically.[14] The highest dose level at which no adverse effects are observed is determined as the NOAEL.[14]



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General Workflow for a 90-Day Oral Toxicity Study.

One-Generation Reproduction Toxicity Study (OECD 415)

This study is designed to assess the potential effects of a substance on reproductive performance.[13][18][19][20][21] The test substance is administered to parental (P) generation animals before and during mating, and to females throughout gestation and lactation.[13][18] Endpoints evaluated include effects on mating behavior, fertility, pregnancy, parturition, and lactation. The growth and development of the first-generation (F1) offspring are also monitored until weaning.[20]

Signaling Pathways

The primary mechanism of action for imazapyr is the inhibition of the acetolactate synthase enzyme in plants.[7][8] There is no evidence to suggest that imazapyr directly targets this pathway in mammals, as it is not present.[10] Toxicological studies in animals have not identified a specific signaling pathway that is consistently affected by imazapyr at non-lethal doses. Adverse effects observed at very high doses are generally related to systemic toxicity rather than a specific signaling cascade disruption.

Conclusion

Imazapyr exhibits a low toxicity profile in mammals and other non-target organisms, which is consistent with its plant-specific mechanism of action. Extensive toxicological testing has established clear safety thresholds for this compound.

In contrast, a significant data gap exists for the toxicological properties of **5-Carboxy Imazapyr**. While a low toxicity profile can be inferred based on its structural relationship to imazapyr and the generally low toxicity of imidazolinone metabolites, this is not a substitute for direct experimental data. Researchers and drug development professionals should exercise caution when handling **5-Carboxy Imazapyr** and assume a potential for toxicity until comprehensive studies are conducted. Further research is warranted to fully characterize the toxicological profile of **5-Carboxy Imazapyr** to ensure a complete understanding of its potential risks.

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